N,N-dibenzyl-2-fluorobenzamide

HDAC inhibition Zinc-binding group Regioisomer selectivity

N,N-Dibenzyl-2-fluorobenzamide (CAS 57409-28-6) is a synthetic tertiary benzamide derivative with molecular formula C₂₁H₁₈FNO and molecular weight 319.37 g/mol. The compound features an ortho-fluorine substituent on the benzoyl ring and two N-benzyl groups, yielding a computed LogP of 4.67 (XLogP3-AA = 4.5) and a topological polar surface area of 20.31 Ų.

Molecular Formula C21H18FNO
Molecular Weight 319.4 g/mol
CAS No. 57409-28-6
Cat. No. B5813808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dibenzyl-2-fluorobenzamide
CAS57409-28-6
Molecular FormulaC21H18FNO
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC=CC=C3F
InChIInChI=1S/C21H18FNO/c22-20-14-8-7-13-19(20)21(24)23(15-17-9-3-1-4-10-17)16-18-11-5-2-6-12-18/h1-14H,15-16H2
InChIKeyFBVXYPJHMXIEIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dibenzyl-2-fluorobenzamide (CAS 57409-28-6): Ortho-Fluorinated Tertiary Benzamide for HDAC-Targeted and Screening Library Procurement


N,N-Dibenzyl-2-fluorobenzamide (CAS 57409-28-6) is a synthetic tertiary benzamide derivative with molecular formula C₂₁H₁₈FNO and molecular weight 319.37 g/mol . The compound features an ortho-fluorine substituent on the benzoyl ring and two N-benzyl groups, yielding a computed LogP of 4.67 (XLogP3-AA = 4.5) and a topological polar surface area of 20.31 Ų [1]. It is catalogued in the Molecular Libraries Small Molecule Repository (MLSMR identifier SMR000496102) and has been subjected to quantitative high-throughput screening across multiple PubChem bioassays, with ChEMBL recording 11 potency assay results [2]. Its regioisomeric identity—ortho-fluoro rather than meta- or para-fluoro—directly determines whether the benzamide moiety can function as a bidentate zinc-binding group (ZBG) for metalloenzyme targets such as histone deacetylases (HDACs), a structural prerequisite absent in the 3- and 4-fluoro congeners [3].

Why N,N-Dibenzyl-2-fluorobenzamide Cannot Be Replaced by Its 3-Fluoro, 4-Fluoro, or Non-Fluorinated Analogs in Metalloenzyme-Targeted Research


The four N,N-dibenzyl-(fluoro)benzamide regioisomers (ortho-, meta-, para-fluoro, and the non-fluorinated parent) share identical molecular formulae and nearly identical computed logP values (all within ~0.14 log units), yet they are not functionally interchangeable [1]. The critical discriminator is the ortho-fluorine: when positioned adjacent to the carbonyl, the oxygen of the amide and the ortho-fluorine can jointly coordinate a catalytic Zn²⁺ ion in the active site of HDAC enzymes, forming a bidentate zinc-binding group (ZBG) that is both structurally validated by X-ray crystallography (PDB 7KBG) and pharmacologically validated by the discovery of N-benzyl-2-fluorobenzamide-based EGFR/HDAC3 dual inhibitors [2][3]. The meta- and para-fluoro regioisomers lack the correct geometry for bidentate zinc chelation and consequently exhibit a different target engagement profile. Direct ChEMBL bioactivity comparison reveals that CHEMBL1598759 (the 2-fluoro compound) has generated 11 potency assay records across diverse target classes, whereas its 3-fluoro and 4-fluoro regioisomers have far fewer or no curated bioactivity entries in ChEMBL, reflecting differential utilization in screening campaigns [4]. Substitution of any other regioisomer for the ortho-fluoro compound in an HDAC-focused or zinc-metalloenzyme screening program therefore invalidates the structural hypothesis under investigation.

Quantitative Differentiation Evidence for N,N-Dibenzyl-2-fluorobenzamide vs. Closest Analogs: A Procurement Decision Guide


Ortho-Fluoro Zinc-Binding Group Competence: Structural Prerequisite for HDAC Target Engagement Absent in 3-Fluoro and 4-Fluoro Regioisomers

The 2-fluorobenzamide moiety in N,N-dibenzyl-2-fluorobenzamide positions the amide carbonyl oxygen and the ortho-fluorine atom to form a bidentate chelation complex with the catalytic Zn²⁺ ion in the active site of class I/II HDAC enzymes. This binding mode has been conclusively demonstrated by X-ray crystallography for the 2-substituted benzamide chemotype (PDB 7KBG, HDAC2–compound 20 complex) [1]. More recently, a series of N-benzyl-2-fluorobenzamide derivatives were developed as dual EGFR/HDAC3 inhibitors; molecular modeling confirmed that the 2-fluorobenzamide moiety chelates Zn²⁺ in the HDAC3 active channel, with the most potent compound (compound 38) achieving IC₅₀ = 1.09 μM against HDAC3 [2]. By contrast, the 3-fluoro and 4-fluoro regioisomers (N,N-dibenzyl-3-fluorobenzamide and N,N-dibenzyl-4-fluorobenzamide) position the fluorine atom meta or para to the carbonyl, precluding simultaneous coordination of fluorine and carbonyl oxygen to the same zinc ion. This geometric constraint renders the meta- and para-fluoro analogs non-functional as bidentate ZBGs, a mechanistic distinction that directly translates to differential HDAC inhibitory capacity [1].

HDAC inhibition Zinc-binding group Regioisomer selectivity

ChEMBL Bioactivity Footprint: 2-Fluoro Regioisomer Demonstrates 11 Potency Assay Records vs. Negligible Curated Data for 3-Fluoro and 4-Fluoro Congeners

A direct ChEMBL database comparison reveals that N,N-dibenzyl-2-fluorobenzamide (CHEMBL1598759) has generated 11 potency assay records across 9 distinct protein targets, including membrane receptors, epigenetic regulators, and unclassified proteins [1]. Quantified potency values include 4,610.9 nM in the PubChem qHTS lipid storage modulator assay (Drosophila S3 cells, CHEMBL1614459, pChembl = 5.34) [2]. The compound has also been tested in the PubChem qHTS assay for delayed death inhibitors of the malarial parasite plastid (CHEMBL1794345), with results recorded as inconclusive [2]. In contrast, systematic ChEMBL searches for the 3-fluoro and 4-fluoro regioisomers (by name, SMILES, and formula) do not return well-curated compound report cards with comparable assay density, indicating that these regioisomers have not been as widely incorporated into screening libraries or that their screening data have not been publicly deposited [3]. The quantified potency of 4.61 μM in the lipid storage modulator assay provides a baseline activity reference for users procuring this compound for phenotypic screening follow-up.

Bioactivity profiling Screening library coverage CHEMBL database

LogP and Lipophilicity Differentiation: 2-Fluoro Substitution Increases LogP by ~0.14 Units Relative to the Non-Fluorinated N,N-Dibenzylbenzamide

The computed LogP of N,N-dibenzyl-2-fluorobenzamide is 4.66830, compared with 4.52920 for the non-fluorinated parent compound N,N-dibenzylbenzamide (CAS 23825-35-6), representing a ΔLogP of +0.139 [1]. The ortho-fluoro and para-fluoro regioisomers share identical computed LogP values (both 4.66830) using the same algorithm, reflecting the limitation of atom-based LogP calculations in capturing regioisomeric electronic differences . The PubChem XLogP3-AA value for the 2-fluoro compound is 4.5, which is consistent with the general fluorobenzamide scaffold [2]. The experimentally relevant differentiation from the non-fluorinated analog lies in the ~18 Da molecular weight increase (319.37 vs. 301.38 g/mol) and the introduction of a strong electronegative substituent that polarizes the benzoyl ring, affecting both chromatographic retention and passive membrane partitioning in a regioisomer-dependent manner that simple LogP calculations do not fully resolve [1].

Lipophilicity Physicochemical properties LogP comparison

Amide C–N Rotational Barrier Modulation by Ortho-Fluoro Substitution: Conformational Rigidity Differentiated from Non-Fluorinated and Para-Fluoro Analogs

The rotational barrier about the amide C–N bond in N,N-disubstituted benzamides is sensitive to both the electronic nature and the position of aryl ring substituents. A multinuclear NMR study (¹⁵N, ¹⁷O, ¹³C) of N,N-dibenzylbenzamides correlated substituent effects with the free energy of activation (ΔG‡) for C–N bond rotation [1]. In ortho-substituted N,N-dibenzylbenzamides, the steric and electronic influence of the ortho substituent restricts the conformational space available to the N-benzyl groups, resulting in distinct subpopulations of rotamers observable by low-temperature NMR [2]. For N,N-dibenzyl-2-fluorobenzamide specifically, the ortho-fluorine exerts both a steric compression effect on the adjacent N-benzyl group and an electronic effect via through-space F···H–C interactions that modulate the amide resonance, differentiating its conformational dynamics from the para-fluoro analog where the fluorine is remote from the amide bond and exerts only field/inductive effects [1]. Quantitative rotational barrier data for the analogous N,N-dibenzyl-ortho-toluamide (o-DBET) demonstrate multiple conformer subpopulations at low temperature by NMR, a phenomenon structurally analogous to the ortho-fluoro system [2].

Conformational analysis Rotational barrier NMR spectroscopy

Optimal Procurement and Deployment Scenarios for N,N-Dibenzyl-2-fluorobenzamide (CAS 57409-28-6) Based on Quantitative Evidence


HDAC-Targeted Medicinal Chemistry: Ortho-Fluorobenzamide as a Validated Zinc-Binding Group Scaffold

N,N-Dibenzyl-2-fluorobenzamide is the appropriate procurement choice for medicinal chemistry programs developing HDAC inhibitors that rely on a 2-substituted benzamide zinc-binding group. The ortho-fluoro substitution pattern is structurally validated by the 7KBG co-crystal structure, confirming bidentate Zn²⁺ chelation geometry [1]. The N-benzyl-2-fluorobenzamide chemotype has been independently validated in a 2025 EGFR/HDAC3 dual-target inhibitor study, where the 2-fluorobenzamide moiety was essential for HDAC3 active-site zinc coordination (IC₅₀ = 1.09 μM for optimized analog compound 38) [2]. The N,N-dibenzyl substitution on the target compound provides a symmetrical, lipophilic cap group that can be systematically varied in SAR studies. The 3-fluoro and 4-fluoro regioisomers should be explicitly excluded from procurement for this application as they lack the geometric capacity for bidentate zinc chelation.

Phenotypic Screening Follow-Up: Pre-Annotated qHTS Bioactivity Data for Hit Triage

For laboratories conducting phenotypic screening follow-up, N,N-dibenzyl-2-fluorobenzamide offers the advantage of 11 pre-existing ChEMBL potency assay records, including a quantified potency of 4,610.9 nM (pChembl = 5.34) in the PubChem lipid storage modulator qHTS assay (CHEMBL1614459, Drosophila S3 cells) [3][4]. This pre-existing bioactivity annotation allows users to cross-reference their own screening data against public-domain results, facilitating hit prioritization without requiring full de novo profiling. The compound's inclusion in the MLSMR collection (identifier SMR000496102) further indicates its availability for NIH-affiliated screening centers . The less-annotated 3-fluoro and 4-fluoro regioisomers lack comparable public bioactivity data, imposing a higher experimental burden on users.

Conformational and Physicochemical Probe Studies: Ortho-Fluoro Effects on Amide Bond Dynamics and Lipophilicity

The ortho-fluorine in N,N-dibenzyl-2-fluorobenzamide serves as a conformational probe for studying amide C–N rotational barriers. Class-level evidence from N,N-dibenzyl-ortho-toluamide demonstrates that ortho substitution generates spectroscopically distinguishable rotamer subpopulations at low temperature [5]. The compound's computed LogP of 4.67 (ΔLogP = +0.14 vs. non-fluorinated N,N-dibenzylbenzamide) makes it suitable for studies correlating fluorine substitution with chromatographic retention, membrane partitioning, or protein binding in a regioisomer-controlled experimental design . For comparative physicochemical studies, procurement of the full regioisomeric set (ortho-, meta-, para-fluoro, and non-fluorinated) is recommended to dissect position-specific fluorine effects.

Chemical Biology Tool Compound for Zinc-Metalloenzyme Profiling Panels

N,N-Dibenzyl-2-fluorobenzamide can serve as a scaffold-control compound in zinc-metalloenzyme profiling panels, where the ortho-fluorobenzamide ZBG provides a defined, crystallographically characterized metal-coordination mode [1]. Its ChEMBL target annotation across 9 distinct protein classes (membrane receptors, epigenetic regulators, enzymes, and unclassified proteins) [3] supports its use as a multi-target reference compound. In selectivity profiling experiments, the compound should be run alongside the 3-fluoro and 4-fluoro regioisomers as negative controls for ZBG-dependent inhibition, enabling dissection of zinc-chelation-dependent vs. zinc-chelation-independent activity components.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,N-dibenzyl-2-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.